2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine
Overview
Description
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7HCl3FN3 and its molecular weight is 252.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis : 2,4,7-trichloropyrido[3,2-d]pyrimidine is known for its potential applications in organic synthesis and catalysis (Tikad et al., 2012).
Optical Properties : Certain derivatives like 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines can enhance fluorescence quantum yield up to 73%, offering applications in the tuning of optical properties (Bucevičius et al., 2015).
Phase Tag for Purification : The fluorous chain of 2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine serves as a phase tag for intermediate and product purification over FluoroFlash SPE cartridges (Zhang, 2003).
Sensor Properties : Pyrimidine derivatives exhibit strong fluorosolvatochromic properties and proton-sensibility, potentially useful as polarity or proton sensors (Muraoka et al., 2016).
Synthetic Intermediates : Compounds like 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines are versatile synthetic intermediates useful in various chemical reactions (Tang et al., 2014).
Medicinal and Pharmaceutical Applications : Nitrogen-containing heterocyclic compounds like 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester show potential in these fields (Gandhi et al., 2016).
Analgesic and Anti-inflammatory Activities : Pyrimidine derivatives with chlorophenyl substitution, such as 6-(4-chlorophenyl)-4-(4-fluoro-3-methyl phenyl)-1,6-dihydropyrimidin-2-ol, have shown potent anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Antimycobacterial Activity : Novel pyrimidine derivatives exhibit potent antimycobacterial activity, suggesting their potential as therapeutic agents (Elumalai et al., 2013).
Fluorescent Dyes : Pyrimidine-based compounds exhibit excellent photochromism and high fluorescence quantum yields, making them new fluorophores (Mohadeszadeh et al., 2015).
Antitumor Activities : Some pyrimidine derivatives, such as those with a 5-fluoro-substituted uracil ring, have shown significant antitumor activities (Raić-Malić et al., 2000).
Properties
IUPAC Name |
2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3FN3/c8-5-2-1-12-6(9)3(11)4(2)13-7(10)14-5/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXDPMYCUSDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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